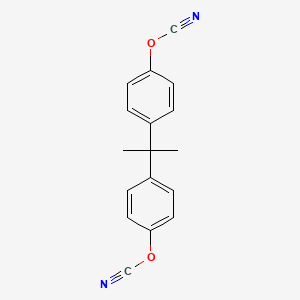

2,2-Bis-(4-cyanatophenyl)propane

Description

The exact mass of the compound this compound is 278.105527694 g/mol and the complexity rating of the compound is 386. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZMUXQJTGRNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25722-66-1 | |

| Record name | Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60893753 | |

| Record name | 1,3-Bis(4-cyanophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1156-51-0, 25722-66-1 | |

| Record name | Bisphenol A dicyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(4-cyanophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenyl dicyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2,2-Bis-(4-cyanatophenyl)propane chemical structure and properties"

An In-Depth Technical Guide to 2,2-Bis-(4-cyanatophenyl)propane: Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,2-bis(4-cyanatophenyl)propane, a key monomer in the field of high-performance thermosetting polymers. Commonly known as Bisphenol A dicyanate (BADCy), this compound is the foundation for polycyanurate resins, which are prized for their exceptional thermal stability, superior electrical insulating properties, and robust mechanical performance. This document delves into the monomer's chemical structure, synthesis, and fundamental properties. It further explores its critical polymerization mechanism—polycyclotrimerization—and the characteristics of the resulting polycyanurate network. Detailed experimental protocols, structure-property relationships, and key applications in the aerospace, electronics, and automotive sectors are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile material.

Introduction to this compound (BADCy)

This compound is an aromatic cyanate ester monomer that serves as a critical building block for high-performance polycyanurate thermosetting plastics.[1][2] Its molecular structure, derived from bisphenol A, features two reactive cyanate (-OCN) functional groups.[3][4] These groups are the cornerstone of its unique polymerization chemistry, which allows for the formation of a highly cross-linked, thermally stable network of triazine rings.[1][5] This unique structure imparts a combination of desirable properties not commonly found in other thermosets like epoxies or bismaleimides, making BADCy-based resins indispensable in demanding, high-tech applications.[6][7]

Table 1: Core Identification and Physical Properties of BADCy Monomer

| Identifier/Property | Value | Reference(s) |

| CAS Number | 1156-51-0 | [3][8] |

| IUPAC Name | [4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | [3][9] |

| Synonyms | Bisphenol A dicyanate, BADCy, 4,4'-Isopropylidenebis(cyanatobenzene) | [3][4][10] |

| Molecular Formula | C₁₇H₁₄N₂O₂ | [3][11] |

| Molecular Weight | 278.31 g/mol | [3][11] |

| Appearance | White to off-white crystalline solid/powder | [4][10] |

| Melting Point | ~80 °C (176 °F) | [3][12] |

| Boiling Point (Predicted) | ~391 °C (736 °F) | [3][13] |

| Solubility | Soluble in solvents like methyl ethyl ketone (MEK) and acetone.[3][14] | [3][14] |

Synthesis of this compound

The primary and most common method for synthesizing BADCy is through the reaction of bisphenol A with a cyanogen halide, typically cyanogen bromide (BrCN), in the presence of a base such as triethylamine.[1] This reaction, known as cyanate esterification, is typically carried out in an anhydrous organic solvent like acetone or methyl ethyl ketone to facilitate the reaction and product purification.[1]

The causality behind this choice is rooted in the reaction mechanism. The base, triethylamine, deprotonates the hydroxyl groups of bisphenol A, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of the cyanogen bromide, displacing the bromide ion and forming the cyanate ester group. The use of anhydrous conditions is critical to prevent the hydrolysis of the cyanogen halide and the cyanate ester product, which would otherwise lead to undesired byproducts and reduced yield.

Representative Experimental Protocol: Synthesis of BADCy

-

Objective: To synthesize 2,2-bis(4-cyanatophenyl)propane from bisphenol A and cyanogen bromide.

-

Materials:

-

4,4'-isopropylidenediphenol (Bisphenol A)

-

Cyanogen bromide (BrCN)

-

Triethylamine (TEA)

-

Anhydrous Acetone

-

Deionized water

-

-

Procedure:

-

Reactor Setup: A reactor is charged with bisphenol A, cyanogen bromide, and anhydrous acetone under a nitrogen atmosphere to maintain inert conditions.[15]

-

Cooling: The stirred solution is cooled to approximately -5 °C. This low temperature is crucial for controlling the exothermic reaction and minimizing side reactions.[15]

-

Base Addition: Triethylamine is added dropwise to the cooled solution over a period of 60 minutes, ensuring the reaction temperature is maintained between -5 and -3 °C.[15] Slow addition prevents a rapid temperature increase that could compromise product purity.

-

Reaction: After the addition of triethylamine is complete, the mixture is stirred for an additional 25-30 minutes at the same low temperature to ensure the reaction goes to completion.[15]

-

Precipitation: The reaction mixture is then poured into a large volume of deionized water. This step causes the organic product, BADCy, to precipitate out of the aqueous solution while the triethylamine hydrobromide salt remains dissolved.[15]

-

Purification: The precipitated solid is collected, washed, and can be further purified, for example, by recrystallization from a suitable solvent to yield a high-purity crystalline product.

-

Drying and Characterization: The final product is dried under vacuum. The structure is typically confirmed via infrared spectroscopy, observing the appearance of the characteristic cyanate absorption peak and the disappearance of the phenolic hydroxyl peak.[15]

-

Polymerization: The Polycyclotrimerization Reaction

The transformation of BADCy monomer into a high-performance thermoset polymer occurs via a unique addition polymerization reaction known as polycyclotrimerization.[5][16] When heated, or in the presence of specific catalysts (e.g., metal acetylacetonates, metal octoates), the cyanate ester groups (-OCN) react with each other in groups of three.[17][18] This process forms highly stable, six-membered triazine rings, creating a dense, three-dimensional polycyanurate network.[1][6]

The key advantage of this mechanism is that it is an addition reaction, meaning no volatile byproducts are released during cure.[19] This is a significant advantage over condensation resins like phenolics, as it prevents the formation of voids in the final composite part, ensuring superior structural integrity. The resulting cross-linked structure is exceptionally robust, underpinning the material's high thermal stability and mechanical strength.[13]

Caption: Polycyclotrimerization of BADCy to form a polycyanurate network.

Properties of Cured Polycyanurate Resins

The polycyanurate resins derived from BADCy exhibit a compelling portfolio of properties that make them superior to many traditional thermosets, particularly epoxies, in several key areas.[6][20]

Table 2: Comparative Properties of Cured BADCy Resin vs. Standard Epoxy

| Property | Cured BADCy Polycyanurate | Standard Epoxy Resin | Significance & Causality |

| Glass Transition Temp. (Tg) | > 250 °C (can approach 400°C post-cure) | 120 - 180 °C | The dense, stable triazine ring network restricts polymer chain movement, leading to exceptionally high thermal stability.[6][13] |

| Dielectric Constant (1 MHz) | Low (~2.6 - 3.2) | Higher (~3.5 - 4.5) | The low polarity of the polycyanurate network makes it an excellent electrical insulator, ideal for high-frequency electronics.[6][13] |

| Moisture Absorption | Very Low (< 1%) | Higher (can be > 2%) | The hydrophobic nature of the network minimizes water uptake, ensuring stable electrical and mechanical properties in humid environments.[6][21] |

| Mechanical Strength | High Strength & Stiffness | High Strength, often more brittle | Offers a better balance of strength and toughness compared to many epoxy systems.[6][22] |

| Outgassing | Very Low | Varies, can be higher | The stable chemical structure is crucial for applications in vacuum environments, such as in space, to prevent contamination of sensitive equipment.[21][23] |

| Chemical Resistance | Excellent | Good | The highly cross-linked structure provides robust resistance against a wide range of chemicals and solvents.[20] |

Key Applications

The unique combination of high-temperature performance, electrical insulation, and low moisture absorption makes BADCy-based polymers essential materials in several advanced industries.

Aerospace and Space Systems

Cyanate ester composites are extensively used in the aerospace industry for manufacturing lightweight, high-strength structural components.[2][24] Their low outgassing and resistance to the extreme temperatures and radiation of space make them ideal for satellite structures, antenna reflectors, and other spacecraft components.[21][23] In aviation, they are used for primary and secondary structures where high service temperatures and durability are critical.[24]

Electronics and Telecommunications

The low dielectric constant and low signal loss of polycyanurate resins are critical for the production of high-performance printed circuit boards (PCBs) used in high-frequency applications.[3][13] They serve as the matrix resin for laminates that require stable electrical properties and dimensional stability, especially during solder reflow processes.[7] They are also used in semiconductor encapsulation and as adhesives for electronic packaging.[13]

Adhesives and Coatings

As a base for high-performance structural adhesives, cyanate esters provide bonding solutions that outperform epoxies in high-temperature and chemically aggressive environments.[7][20] These adhesives are used to bond composite structures in the aerospace and automotive industries, ensuring reliable performance under demanding operational conditions.[14][20]

Caption: Workflow for manufacturing a BADCy-based composite component.

Conclusion

2,2-Bis(4-cyanatophenyl)propane is a cornerstone monomer for a class of elite thermosetting polymers. Its ability to form highly stable polycyanurate networks through polycyclotrimerization delivers an unparalleled combination of thermal stability, dielectric performance, and environmental resistance. While the processing of cyanate esters requires careful control, particularly regarding moisture and cure atmosphere, the exceptional properties of the final materials justify their use in applications where performance cannot be compromised. As technology continues to push the boundaries in aerospace, electronics, and other high-performance sectors, the demand for materials like BADCy-based resins will undoubtedly continue to grow.

References

-

Chemistry For Everyone. (2025, July 15). How Do Cyanate Ester Composites Compare To Epoxy Composites? [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Reconstruction of the Microstructure of Cyanate Ester Resin by Using Prepared Cyanate Ester Resin Nanoparticles and Analysis of the Curing Kinetics Using the Avrami Equation of Phase Change. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Characterization and process development of cyanate ester resin composites. Retrieved from [Link]

- Google Patents. (n.d.). EP2539391B1 - Thermoplastic-toughened cyanate ester resin composites with low heat release properties.

-

OSTI.GOV. (n.d.). CHARACTERIZATION AND PROCESS DEVELOPMENT OF CYANATE ESTER RESIN COMPOSITES. Retrieved from [Link]

-

ResearchGate. (n.d.). Polycyclotrimerisation of a difunctional cyanate. Retrieved from [Link]

-

ScienceDirect. (2025, August 6). Study on curing reaction of bisphenol a dicyanate ester and its epoxy modified systems. Retrieved from [Link]

-

KTH Royal Institute of Technology. (2020, March 26). Continuous microfluidic synthesis of cyanate monomers for high performance adhesives. Retrieved from [Link]

-

ADEKA. (2023, November 1). CLS system: Rapid curing systems with cyanate ester resins. Retrieved from [Link]

-

ProQuest. (n.d.). Spectroscopic investigation of cure reaction in a bisphenol-A dicyanate ester thermosetting resin. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyanate Ester Resins as Thermally Stable Adhesives for PEEK. Retrieved from [Link]

-

Unilong. (n.d.). This compound with CAS 1156-51-0. Retrieved from [Link]

-

Semantic Scholar. (1977, March 31). The Synthesis of Polycyanates by the Polycyclotrimerisation of Aromatic and Organoelement Cyanate Esters. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of heat-resistant polymer matrices via polycyclotrimerization of cyanate esters. Retrieved from [Link]

-

Unilong. (n.d.). This compound with CAS 1156-51-0. Retrieved from [Link]

-

ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. (n.d.). Biscyanatophenylpropane. Retrieved from [Link]

-

Express Polymer Letters. (n.d.). Curing reaction of bisphenol-A based benzoxazine with cyanate ester resin and the properties of the cured thermosetting. Retrieved from [Link]

-

Journal of Materials Chemistry A. (n.d.). Additive manufacturing of high-performance polycyanurates via photo-induced catalytic poly-trimerization. Retrieved from [Link]

- Google Patents. (n.d.). US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).

-

CORE. (n.d.). Bismaleimide and cyanate ester based sequential interpenetrating polymer networks for high temperature application. Retrieved from [Link]

-

Unilong. (n.d.). This compound with CAS 1156-51-0. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. dakenchem.com [dakenchem.com]

- 3. Buy this compound | 1156-51-0 [smolecule.com]

- 4. CAS 1156-51-0: Biscyanatophenylpropane | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 2,2-Bis(4-cyanatophenyl)propane | CymitQuimica [cymitquimica.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 1156-51-0 Bisphenol A cyanate ester AKSci J11059 [aksci.com]

- 13. This compound with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]

- 14. ru.unilongindustry.com [ru.unilongindustry.com]

- 15. This compound | 1156-51-0 [chemicalbook.com]

- 16. The Synthesis of Polycyanates by the Polycyclotrimerisation of Aromatic and Organoelement Cyanate Esters | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]

- 19. expresspolymlett.com [expresspolymlett.com]

- 20. dakenchem.com [dakenchem.com]

- 21. www-eng.lbl.gov [www-eng.lbl.gov]

- 22. Continuous microfluidic synthesis of cyanate monomers for high performance adhesives [morressier.com]

- 23. dakenchem.com [dakenchem.com]

- 24. EP2539391B1 - Thermoplastic-toughened cyanate ester resin composites with low heat release properties - Google Patents [patents.google.com]

Synthesis of Bisphenol A Dicyanate for Laboratory Use: An In-depth Technical Guide

Abstract

Bisphenol A dicyanate (BPA-DCy) is a crucial monomer in the formulation of high-performance cyanate ester resins, which are prized in the aerospace, electronics, and automotive industries for their exceptional thermal stability, low dielectric properties, and excellent mechanical strength.[1][2][3][4] This guide provides a comprehensive, in-depth technical overview of the laboratory-scale synthesis of Bisphenol A dicyanate. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a practical and scientifically grounded understanding of this process. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, discuss purification and characterization techniques, and address critical safety considerations.

Introduction to Bisphenol A Dicyanate and Its Significance

Cyanate ester resins are a class of thermosetting polymers known for their high performance.[1] The fundamental building block for many of these resins is the bisphenol A dicyanate monomer. The polymerization of BPA-DCy, typically through a cyclotrimerization reaction of the cyanate functional groups, forms a highly cross-linked network of stable triazine rings.[1][2][5] This unique molecular architecture is responsible for the outstanding properties of the resulting polymer, including:

-

High Glass Transition Temperature (Tg): The cured resins exhibit excellent thermal stability, making them suitable for applications exposed to high temperatures.[1][6]

-

Low Dielectric Constant and Dissipation Factor: These properties are highly desirable for electronic applications, such as printed circuit boards, to ensure signal integrity at high frequencies.[1][3]

-

Low Water Absorption: The hydrophobic nature of the polymer network leads to minimal moisture uptake, which is critical for maintaining mechanical and electrical properties in humid environments.[1][2]

-

Excellent Mechanical Properties: Cured cyanate esters demonstrate high strength and stiffness.[1][4]

The synthesis of high-purity BPA-DCy in a laboratory setting is a foundational skill for researchers working with these advanced materials.

The Chemistry of Synthesis: Mechanism and Rationale

The most common and established laboratory method for synthesizing bisphenol A dicyanate is the reaction of bisphenol A with a cyanogen halide, typically cyanogen bromide (CNBr) or cyanogen chloride (CNCl), in the presence of a base.[7][8][9][10] Triethylamine (TEA) is a frequently used base for this reaction.

The overall reaction can be represented as follows:

Reaction Mechanism

The synthesis proceeds through a nucleophilic substitution pathway. The key steps are:

-

Deprotonation of Bisphenol A: The triethylamine, acting as a base, deprotonates the phenolic hydroxyl groups of bisphenol A to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon atom of the cyanogen halide.

-

Elimination of Halide: The halide ion is eliminated, forming the cyanate ester functional group and triethylammonium halide as a byproduct.

This process occurs at both ends of the bisphenol A molecule to yield the dicyanate ester.

Causality Behind Experimental Choices

-

Choice of Cyanogen Halide: Cyanogen bromide is often preferred over cyanogen chloride in a laboratory setting due to its higher reactivity and solid form, which can be easier to handle than the gaseous cyanogen chloride. However, both are highly toxic and require stringent safety precautions.

-

Role of Triethylamine: Triethylamine serves as an acid scavenger, neutralizing the hydrogen halide formed during the reaction and driving the equilibrium towards the product side. An excess of triethylamine can lead to side reactions and impurities, so stoichiometry is crucial.[11]

-

Solvent Selection: A dry, inert organic solvent such as acetone or dichloromethane is used to dissolve the reactants and facilitate the reaction.[12][13] The solvent must be anhydrous as water can react with the cyanogen halide and the cyanate ester product.

-

Temperature Control: The reaction is typically carried out at low temperatures (e.g., -10°C to 0°C) to control the reaction rate, minimize side reactions, and prevent the decomposition of the cyanogen halide.[12][14]

Experimental Protocol: A Step-by-Step Guide

This protocol details a representative laboratory-scale synthesis of bisphenol A dicyanate.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Bisphenol A | C₁₅H₁₆O₂ | 228.29 | 0.1 mol (22.83 g) | >99% |

| Cyanogen Bromide | CBrN | 105.92 | 0.22 mol (23.30 g) | >97% |

| Triethylamine | C₆H₁₅N | 101.19 | 0.22 mol (30.5 mL) | >99%, distilled |

| Acetone | C₃H₆O | 58.08 | 500 mL | Anhydrous |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Anhydrous |

| Deionized Water | H₂O | 18.02 | As needed |

Equipment

-

Three-necked round-bottom flask (1 L)

-

Mechanical stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Inert gas (Nitrogen or Argon) supply

-

Ice-salt bath or cryocooler

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow

Caption: Workflow for the laboratory synthesis of Bisphenol A Dicyanate.

Detailed Procedure

-

Preparation: In a well-ventilated fume hood, dissolve 22.83 g (0.1 mol) of bisphenol A in 250 mL of anhydrous acetone in a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Cool the solution to -5°C to 0°C using an ice-salt bath. In a separate flask, dissolve 23.30 g (0.22 mol) of cyanogen bromide in 150 mL of anhydrous acetone.

-

Reaction: Slowly add the cyanogen bromide solution to the cooled bisphenol A solution with vigorous stirring. Once the addition is complete, begin the dropwise addition of 30.5 mL (0.22 mol) of distilled triethylamine via the dropping funnel over a period of 1-2 hours.[7] Maintain the reaction temperature below 0°C throughout the addition. A white precipitate of triethylammonium bromide will form.

-

Reaction Completion: After the addition of triethylamine is complete, continue to stir the reaction mixture at 0°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Filter the cold reaction mixture through a Büchner funnel to remove the triethylammonium bromide precipitate. Wash the precipitate with a small amount of cold, anhydrous acetone.

-

Precipitation: Pour the filtrate into a large beaker containing 1 L of cold, vigorously stirred deionized water. A white solid, the crude bisphenol A dicyanate, will precipitate.

-

Isolation and Drying: Collect the crude product by vacuum filtration. Wash the product thoroughly with deionized water to remove any remaining salts and impurities. Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. A typical yield for this procedure is in the range of 85-95%.[11]

Purification and Characterization

The purity of the bisphenol A dicyanate monomer is critical as impurities can significantly affect the curing process and the final properties of the polymer.[6][15]

Purification

Recrystallization is the most common method for purifying crude BPA-DCy. Suitable solvents for recrystallization include isopropanol, toluene, or a mixture of hexane and ethyl acetate. The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly to form high-purity crystals. The purified crystals are then collected by filtration and dried under vacuum.

Characterization

Several analytical techniques are employed to confirm the identity and purity of the synthesized bisphenol A dicyanate.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a key technique for confirming the formation of the cyanate ester. The characteristic absorption peak for the -OCN functional group appears in the region of 2230-2270 cm⁻¹.[15] The disappearance of the broad -OH peak from the bisphenol A starting material (around 3200-3600 cm⁻¹) also indicates a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the product. The proton NMR will show the characteristic aromatic and methyl proton signals of the bisphenol A backbone. The carbon NMR will show a signal for the cyanate carbon atom typically in the range of 108-112 ppm.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the monomer and to study its curing behavior.[7] A sharp melting endotherm is indicative of a pure compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized monomer and to quantify any remaining starting material or byproducts.[11]

Safety and Handling: A Critical Imperative

The synthesis of bisphenol A dicyanate involves the use of highly toxic and hazardous materials. Strict adherence to safety protocols is paramount.

Hazard Overview

-

Cyanogen Halides (CNBr, CNCl): These are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[16][17] They are also corrosive and can cause severe burns.[17] All manipulations involving cyanogen halides must be performed in a certified chemical fume hood.[18][19]

-

Triethylamine: This is a corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.

-

Organic Solvents (Acetone, Dichloromethane): These are flammable and volatile. Inhalation of vapors can cause respiratory irritation and central nervous system effects.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended when handling cyanogen halides.[18]

-

Body Protection: A lab coat and closed-toe shoes are required. Consider a chemical-resistant apron for added protection.

Waste Disposal

All waste generated during this synthesis, including residual reactants, solvents, and contaminated materials, must be disposed of as hazardous waste in accordance with institutional and local regulations. Cyanide-containing waste should be collected in a designated, labeled container.[19]

Emergency Procedures

-

Inhalation of Cyanogen Halide: Immediately move the affected person to fresh air and seek urgent medical attention.[16]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17][20]

-

Spills: Small spills of solid cyanogen bromide can be carefully swept up, avoiding dust generation.[18] For larger spills or any spill outside of a fume hood, evacuate the area and contact emergency personnel.[18]

Conclusion

The laboratory synthesis of bisphenol A dicyanate is a well-established yet hazardous procedure that requires careful attention to detail and stringent safety precautions. A thorough understanding of the reaction mechanism, proper execution of the experimental protocol, and diligent purification and characterization are essential for obtaining a high-purity monomer. This guide provides the foundational knowledge for researchers to confidently and safely synthesize this important precursor for high-performance cyanate ester resins.

References

-

Cure Characterization of Bisphenol A Dicyanate by Fluorescence, UV and FTIR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

Reconstruction of the Microstructure of Cyanate Ester Resin by Using Prepared Cyanate Ester Resin Nanoparticles and Analysis of the Curing Kinetics Using the Avrami Equation of Phase Change. (2019). Polymers, 11(9), 1483. MDPI. Retrieved from [Link]

-

Synthesis of bisphenol-A dicyanate ester by a modified cyanogens halide-phenol method. (2009). 2009 International Conference on Electronic Packaging Technology & High Density Packaging. ResearchGate. Retrieved from [Link]

-

Rakesh, S., & Sarojadevi, M. (2008). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. Chemistry & Chemical Technology, 2(4), 279-286. Retrieved from [Link]

- Preparation method of bisphenol A cyanate ester. (2005). Google Patents.

-

Synthesis, Characterization, and Cure Chemistry of Renewable Bis(cyanate) Esters Derived from 2-Methoxy-4-Methylphenol. (2015). Biomacromolecules, 16(10), 3345–3355. ACS Publications. Retrieved from [Link]

-

Cyanides. (2014). Division of Research Safety - University of Illinois. Retrieved from [Link]

-

CYANOGEN CHLORIDE. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. (2018). Molecules, 23(11), 2948. MDPI. Retrieved from [Link]

- Synthesis and characterization of new epoxy and cyanate ester resins. (2003). Polymer, 44(16), 4577-4585.

- Alternative method of producing bisphenol a dicyanate prepolymer. (2013). Google Patents.

- Bisphenol A-type cyanate ester resin prepolymer and preparation method thereof. (2013). Google Patents.

-

Bisphenol A. (n.d.). Wikipedia. Retrieved from [Link]

-

SOP for the safe use of cyanide compounds. (2018). University of California, Berkeley. Retrieved from [Link]

- Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. (2008). Chemistry & Chemical Technology, 2(4).

-

Material Safety Data Sheet - Cyanogen Bromide. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters. (2023). Polymer Innovation Blog. Retrieved from [Link]

- Study on curing reaction of bisphenol a dicyanate ester and its epoxy modified systems. (2008). Journal of Applied Polymer Science, 109(3), 1970-1976.

-

Crown Ether Phase Transfer Catalysts for An Ionic Polymerization of Bisphenol A / 4,4′-Dichlorodiphenyl Sulfone. (1990). Polymer Journal, 22, 536-541. ResearchGate. Retrieved from [Link]

-

Bisphenol A (BADCy)/bisphenol P (BPDCy) cyanate ester/colemanite composites: synthesis and characterization. (2015). Journal of Thermal Analysis and Calorimetry, 120, 1375-1383. ResearchGate. Retrieved from [Link]

- Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. (2018). Molecules, 23(11), 2948.

-

Mechanical and thermal properties of bisphenol A-based cyanate ester and diallyl phthalate blends. (2012). Journal of Applied Polymer Science, 128(5). ResearchGate. Retrieved from [Link]

-

Kinetic Study of Synthesizing Bisphenol A Diallyl Ether in a Phase-Transfer Catalytic Reaction. (2000). Industrial & Engineering Chemistry Research, 39(11), 4105-4111. ResearchGate. Retrieved from [Link]

-

Purification of bisphenol-A. (1984). European Patent Office. Retrieved from [Link]

- Cyanic acid, phenyl ester. (1988). Organic Syntheses, 6, 918.

-

Purification of bisphenol-A. (1985). European Patent Office. Retrieved from [Link]

Sources

- 1. Reconstruction of the Microstructure of Cyanate Ester Resin by Using Prepared Cyanate Ester Resin Nanoparticles and Analysis of the Curing Kinetics Using the Avrami Equation of Phase Change [mdpi.com]

- 2. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. dakenchem.com [dakenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Bisphenol A - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 14. CN1629137A - Preparation method of bisphenol A cyanate ester - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. - Division of Research Safety | Illinois [drs.illinois.edu]

- 19. lsuhsc.edu [lsuhsc.edu]

- 20. nj.gov [nj.gov]

The Definitive Physicochemical Guide to Methyldrostanolone (CAS 1156-51-0)

Introduction: Unveiling the Potent Anabolic Agent Methyldrostanolone

Methyldrostanolone, identified by CAS number 1156-51-0 and also known by synonyms such as Methasterone and the brand name Superdrol, is a synthetic and orally active anabolic-androgenic steroid (AAS).[1][2] Originally synthesized in 1956 by Syntex Corporation during research for anti-tumor compounds, it was never officially marketed as a prescription drug.[1][3] However, in the mid-2000s, it emerged on the dietary supplement market as a "designer steroid," leading to its eventual classification as a controlled substance and its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[1][4][5]

This technical guide provides a comprehensive overview of the physicochemical properties of Methyldrostanolone, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physical characteristics, and analytical methodologies, providing a foundational understanding of this potent molecule.

Chemical and Physical Properties: A Quantitative Overview

Methyldrostanolone is a C-17 alpha-alkylated derivative of dihydrotestosterone (DHT).[6] This structural modification, the addition of a methyl group at the 17th carbon position, enhances its oral bioavailability by increasing its resistance to hepatic metabolism.[5][6][7] It also possesses a methyl group at the carbon-2 position, which significantly amplifies its anabolic potency.[8]

The key physicochemical properties of Methyldrostanolone are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 1156-51-0 | [1] |

| Molecular Formula | C21H34O2 | [1][2][9][10] |

| Molecular Weight | 318.501 g/mol | [1][2][10] |

| Melting Point | 223-225 °C | [2][9][11] |

| Boiling Point (Predicted) | 423.8 ± 45.0 °C | [2][12] |

| Solubility | DMF: 3 mg/ml; DMSO: 1 mg/ml; Ethanol: 5 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml | [2][11] |

| pKa (Predicted) | 15.15 ± 0.70 | [2][11] |

| Appearance | White crystalline solid/powder | [2][9] |

Pharmacological Profile: A Potent Anabolic with Low Androgenicity

Methyldrostanolone is recognized for its high anabolic-to-androgenic ratio, estimated to be 400% as anabolic and 20% as androgenic as methyltestosterone, yielding a Q-ratio of 20.[1][3] Its primary mechanism of action involves binding to the androgen receptor, which in turn stimulates protein synthesis and nitrogen retention in muscle tissue, leading to significant gains in muscle mass and strength.[6][13][14] As a DHT derivative, Methyldrostanolone does not aromatize into estrogen, which mitigates estrogen-related side effects such as water retention and gynecomastia.[8][14]

The workflow for the androgenic action of Methyldrostanolone is depicted in the following diagram:

Caption: Workflow of Methyldrostanolone's Anabolic Action.

Analytical Methodologies for Identification and Quantification

The detection and quantification of Methyldrostanolone and its metabolites are crucial for both research and anti-doping purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.[4][5][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust method for identifying Methyldrostanolone, often requiring derivatization to improve volatility and ionization efficiency.

Experimental Protocol: GC-MS Analysis of Methyldrostanolone

-

Sample Preparation (Urine):

-

Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Gas Chromatograph Conditions (Typical):

-

Column: A non-polar capillary column (e.g., HP-1 or equivalent).

-

Carrier Gas: Helium.

-

Temperature Program: A gradient temperature program to separate the analytes.

-

-

Mass Spectrometer Conditions (Typical):

-

Ionization Mode: Electron Impact (EI).

-

Scan Mode: Full scan or selected ion monitoring (SIM) for targeted analysis.

-

-

-

Data Analysis:

-

Identify Methyldrostanolone and its metabolites based on their retention times and mass spectra, comparing them to reference standards. The mass spectra of TMS-derivatized Methyldrostanolone will show characteristic fragmentation patterns.[4]

-

The general workflow for GC-MS analysis is illustrated below:

Sources

- 1. Methasterone - Wikipedia [en.wikipedia.org]

- 2. Methasterone | 3381-88-2 [chemicalbook.com]

- 3. methyldrostanolone | JuicedMuscle.com [juicedmuscle.com]

- 4. scielo.br [scielo.br]

- 5. Methasterone: Functions and side effects_Chemicalbook [chemicalbook.com]

- 6. purefitlab.uk [purefitlab.uk]

- 7. New Potential Biomarker for Methasterone Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. forums.rxmuscle.com [forums.rxmuscle.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Methyldrostanolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. 3381-88-2 CAS MSDS (Methasterone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. jetroids.cc [jetroids.cc]

- 14. swolverine.com [swolverine.com]

- 15. researchgate.net [researchgate.net]

"thermal decomposition mechanism of polycyanurates"

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Polycyanurates

Authored by: Gemini, Senior Application Scientist

Abstract

Polycyanurates, a class of high-performance thermosetting polymers, are renowned for their exceptional thermal stability, high glass transition temperatures (Tg), and inherent fire resistance. These properties make them indispensable in demanding applications, from aerospace composites to microelectronics. Understanding the mechanism of their thermal decomposition is critical for predicting material lifetime, designing more robust formulations, and ensuring safety in high-temperature environments. This guide provides a detailed exploration of the chemical pathways governing the thermal degradation of polycyanurate networks, the analytical methodologies used to elucidate these mechanisms, and the structural factors that influence their stability.

The Core Chemical Foundation of Polycyanurate Stability

Polycyanurate networks are formed through the cyclotrimerization of cyanate ester monomers, which contain two or more reactive cyanate ester (–O–C≡N) functional groups. This process creates a highly cross-linked structure dominated by thermally stable triazine rings (also known as cyanurate rings). It is this robust, aromatic, and highly cross-linked architecture that endows polycyanurates with their characteristic high thermal stability. Unlike many condensation polymers, their formation is an addition reaction, meaning no volatile byproducts are generated during cure, leading to a void-free network with superior mechanical integrity.[1]

The thermal decomposition of these networks is not a simple, single-step process. It is a multi-stage event that generally begins at temperatures exceeding 400°C. The mechanism is largely independent of the specific chemical structure of the monomer linking the triazine rings, with the major decomposition event consistently occurring at approximately 450°C.[1][2][3][4]

The Two-Stage Decomposition Pathway

Under an inert atmosphere, the thermal degradation of polycyanurates follows a distinct two-stage mechanism.

Stage I: Initial Cross-Linking and Scission (400°C – 450°C)

The process begins at temperatures between 400°C and 450°C. This initial stage is characterized by the scission of hydrocarbon chains within the polymer backbone that connects the triazine rings.[1][2][5] This is accompanied by further cross-linking reactions. A critical feature of this stage is that it proceeds with negligible mass loss, as the reactions primarily involve bond rearrangement and fragmentation within the solid-state polymer matrix.[2][3][6] From an analytical perspective, thermogravimetric analysis (TGA) shows a stable baseline during this phase, while solid-state spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), would begin to show subtle changes in the hydrocarbon-related absorptions.

Stage II: Triazine Ring Decyclization and Volatilization (>450°C)

The second and most significant stage of decomposition occurs at temperatures above 450°C. This stage is defined by the cleavage, or decyclization, of the stable triazine ring structure.[1][2][3][5] The breakdown of these rings marks the catastrophic failure of the polymer network and is responsible for the major mass loss observed in TGA.[4] This process liberates a variety of volatile cyanate-ester decomposition products, which are released from the material as gases.[2][6][7] The degradation of the triazine ring is the primary contributor to the evolution of nitrogen-containing species.

The following diagram illustrates this sequential decomposition process.

Caption: The two-stage thermal decomposition pathway of polycyanurates.

Analysis of Decomposition Products

A comprehensive understanding of the decomposition mechanism requires the characterization of both the gaseous products evolved and the solid residue that remains.

Volatile Products

The decyclization of the triazine ring and fragmentation of the backbone release a complex mixture of volatile compounds. The primary method for identifying these products is Evolved Gas Analysis (EGA), typically by coupling a TGA instrument with an FTIR spectrometer (TGA-FTIR) or by using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[2][4]

Commonly identified volatile species include:

-

Fragments of the original cyanate ester monomer.

-

Carbon dioxide (CO₂) and carbon monoxide (CO).

-

Ammonia (NH₃).

-

Nitrogen oxides (NOx).

-

Hydrogen cyanide (HCN).[3]

Solid Char Residue

A key feature of polycyanurate decomposition is the formation of a significant amount of carbonaceous char.[1] This char acts as a protective thermal barrier, insulating the underlying material from the heat source and contributing significantly to the excellent fire resistance of these polymers.[1]

The yield of this char is directly influenced by the chemical structure of the original monomer. Specifically, a higher aromatic content in the polymer backbone leads to a greater char yield.[1][2][3] This is because aromatic structures are inherently more stable at high temperatures and tend to form fused aromatic ring systems upon pyrolysis. Remarkably, this solid residue incorporates a large portion of the heteroatoms from the original polymer, with studies showing that about two-thirds of the nitrogen and oxygen remain in the char after anaerobic thermal degradation.[1][6]

| Monomer Type | Key Structural Feature | Typical Char Yield at 900°C |

| Bisphenol A (BPA) based | Aliphatic isopropylidene link | ~30-40% |

| Phenol novolac based | High aromatic density | >60% |

| Resveratrol based | High aromatic content, rigid | up to 70%[8] |

Investigative Methodologies: An Integrated Analytical Approach

No single technique can fully elucidate the complex decomposition mechanism. The field relies on a combination of complementary analytical methods to build a complete picture. The rationale for this multi-faceted approach is to correlate changes in mass with the evolution of specific chemical species and transformations in the solid state.

Thermogravimetric Analysis (TGA)

-

Expertise & Causality: TGA is the cornerstone of any thermal stability study.[9] Its purpose is to precisely measure the change in a material's mass as a function of temperature or time in a controlled atmosphere. For polycyanurates, it authoritatively determines the onset temperature of decomposition, the temperature of maximum degradation rate (from the derivative, DTG), and the final char yield.[1] Running experiments at multiple heating rates can also provide data for kinetic analysis of the degradation process.[10][11]

-

Self-Validating Protocol: Standard TGA of Polycyanurate

-

Sample Preparation: Place 5-10 mg of the cured polycyanurate sample into a ceramic or platinum TGA pan. Ensure the sample is representative of the bulk material.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 900°C at a constant heating rate of 10°C/min.

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

Analysis: Plot the normalized mass (%) versus temperature. Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of the most rapid decomposition.

-

Evolved Gas Analysis (EGA) by TGA-FTIR

-

Expertise & Causality: While TGA tells us when mass is lost, it doesn't tell us what is being lost. By directing the effluent gas from the TGA furnace through a heated transfer line into an FTIR gas cell, we can obtain real-time infrared spectra of the evolved volatile products.[12][13] This allows for the direct correlation of specific chemical functional groups (e.g., CO₂, isocyanates, ammonia) with each mass loss event observed in the TGA.

-

Self-Validating Protocol: TGA-FTIR Workflow

-

TGA Execution: Perform a TGA experiment as described above.

-

Gas Transfer: The effluent gas from the TGA furnace is continuously swept into the FTIR gas cell via a heated transfer line (typically held at >200°C to prevent condensation).

-

FTIR Acquisition: Configure the FTIR spectrometer to collect spectra of the gas cell contents at regular intervals (e.g., every 30 seconds) throughout the TGA run.

-

Data Correlation: Create a Gram-Schmidt plot, which shows the total infrared absorbance over time. This plot should mirror the DTG curve from the TGA.

-

Spectral Analysis: Extract individual FTIR spectra at key temperatures (e.g., at the peak of a mass loss event) to identify the specific gaseous components being evolved at that point in the degradation process.

-

The following diagram outlines the integrated workflow for a comprehensive thermal analysis investigation.

Caption: Integrated workflow for thermal decomposition analysis.

Conclusion

The thermal decomposition of polycyanurates is a well-defined, multi-stage process governed by the exceptional stability of the triazine ring. Degradation initiates with hydrocarbon scission between 400-450°C, followed by the primary mass loss event above 450°C, which is driven by the decyclization of the triazine rings. This process yields a complex mixture of volatile products and a substantial, highly aromatic char residue that is critical to the material's fire resistance. A thorough understanding of this mechanism, achieved through an integrated analytical approach combining TGA with EGA techniques like FTIR and MS, is paramount for the continued development and application of these high-performance materials in extreme environments.

References

-

Ramirez, M. L., Walters, R., Savitski, E. P., & Lyon, R. E. (2001). Thermal Decomposition of Cyanate Ester Resins. Federal Aviation Administration.

-

Ramirez, M. L., et al. (n.d.). Thermal Decomposition of Cyanate Ester Resins. ROSA P.

-

Request PDF. (n.d.). Thermal Decomposition of Cyanate Ester Resins. ResearchGate.

-

Ramirez, M. L., et al. (2001). Thermal decomposition of cyanate ester resins. BTS.gov.

-

DTIC. (n.d.). Thermal Decomposition of Cyanate Ester Resins. Defense Technical Information Center.

-

DTIC. (n.d.). Thermal Decomposition of Cyanate Ester Resins. Defense Technical Information Center.

-

ResearchGate. (n.d.). Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s.

-

Haber, R. T. (2022). RELATIONSHIPS BETWEEN MONOMER CHEMICAL STRUCTURE, NETWORK ARCHITECTURE AND THERMAL STABILITY IN GLASSY POLYCYANURATES. The Aquila Digital Community.

-

Kourtellaris, A., et al. (2020). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. PMC - NIH.

-

Kashiwagi, T., et al. (n.d.). A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. e-Publications@Marquette.

-

ResearchGate. (n.d.). Application of TGA/FTIR to the study of the thermal degradation mechanism of silanized poly(ether-urethanes).

-

Wu, P., et al. (2022). Measurement of the Kinetics and Thermodynamics of the Thermal Degradation for a Flame Retardant Polyurethane-Based Aerogel. MDPI.

-

Wu, C-S., et al. (2022). Thermal Degradation Kinetics Analysis of Polymer Composite Electrolyte Membranes of PEVOH and PBT Nano Fiber. MDPI.

Sources

- 1. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. aquila.usm.edu [aquila.usm.edu]

- 9. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. epublications.marquette.edu [epublications.marquette.edu]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2,2-Bis-(4-cyanatophenyl)propane in Common Solvents

Introduction: The Critical Role of Solubility in the Application of 2,2-Bis-(4-cyanatophenyl)propane

This compound, commonly known as Bisphenol A dicyanate (BADCy), is a high-performance thermosetting monomer that forms the foundation of polycyanurate resins. These materials are indispensable in industries that demand exceptional thermal stability, low dielectric properties, and high mechanical strength, such as aerospace, electronics, and advanced composites.[1] The processing and ultimate performance of these advanced materials are intrinsically linked to the solubility of the BADCy monomer in various organic solvents.

The dissolution of BADCy is a critical first step in the formulation of resin systems for prepreg manufacturing, adhesives, and coatings. A thorough understanding of its solubility characteristics in common industrial solvents is paramount for optimizing processing parameters, ensuring homogeneity of the final product, and controlling the rheological properties of the resin solution. This guide provides an in-depth exploration of the solubility of this compound, offering a theoretical framework, a compilation of available solubility data, and a detailed experimental protocol for its determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of materials science and drug development who work with this versatile monomer.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a crystalline solid like this compound in a liquid solvent is governed by a complex interplay of intermolecular forces, thermodynamics, and the intrinsic properties of both the solute and the solvent. The fundamental principle of "like dissolves like" provides a foundational, albeit simplified, understanding of this phenomenon.

At a molecular level, the dissolution process involves the disruption of the crystal lattice of the solute and the creation of a cavity within the solvent, followed by the solvation of the solute molecules. This process is driven by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) of mixing. For dissolution to occur spontaneously, the Gibbs free energy of mixing must be negative.

Several key factors influence the solubility of this compound:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Solvents with polarity similar to that of the solute are generally more effective at dissolving it.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact its ability to solvate polar molecules.

-

Molecular Size and Shape: The size and shape of both the solute and solvent molecules can influence the packing efficiency and the energy required to create a cavity in the solvent.

-

Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the crystal.

-

Pressure: For solid-liquid systems, pressure generally has a negligible effect on solubility.

Solubility Profile of this compound

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of common organic solvents is limited, a combination of manufacturer data, patent literature, and academic research provides valuable insights.

Qualitative and Semi-Quantitative Solubility Data

Several sources indicate that this compound is soluble in common industrial solvents, particularly ketones which are frequently used in the preparation of prepreg solutions.[2] One supplier specifies that the monomer is soluble in Methyl Ethyl Ketone (MEK) and acetone.[2] Another source provides a general solubility value of 470 g/L in "organic solvents" at 20 °C, although the specific solvent is not mentioned.[3][4]

Comparative Solubility of Bisphenol A

For comparative purposes, the solubility of the parent compound, Bisphenol A, is well-documented and can offer some predictive insight. Bisphenol A is soluble in a range of common organic solvents.[5] A detailed study on the solubility of Bisphenol A in 14 different pure solvents provides extensive quantitative data.[6]

The following table summarizes the available solubility information for this compound and provides comparative data for Bisphenol A.

| Solvent | Chemical Formula | Polarity Index | Boiling Point (°C) | Solubility of this compound | Solubility of Bisphenol A ( g/100g solvent at 25°C) |

| Ketones | |||||

| Acetone | C₃H₆O | 5.1 | 56 | Soluble[2] | 199.8 |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | 4.7 | 80 | Soluble[2] | 139.7 |

| Ethers | |||||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 66 | Likely Soluble | 158.3 |

| Amides | |||||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 153 | Likely Soluble | 304.5 |

| Halogenated Solvents | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 40 | Soluble | 18.9 |

| Alcohols | |||||

| Methanol | CH₄O | 5.1 | 65 | Likely Soluble | 121.2 |

| Ethanol | C₂H₆O | 4.3 | 78 | Likely Soluble | 99.8 |

| Aromatic Hydrocarbons | |||||

| Toluene | C₇H₈ | 2.4 | 111 | Likely Soluble | 5.8 |

| Water | H₂O | 10.2 | 100 | Very Low (944 µg/L at 20°C)[3] | Very Low (0.3 g/L at 27°C) |

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To quantitatively determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity, crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for concentration measurement

-

Vortex mixer

-

Spatula and weighing paper

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Using a calibrated pipette, add a precise volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Sampling:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Causality Behind Experimental Choices:

-

Use of Excess Solute: This ensures that the solution reaches saturation, a fundamental requirement for determining the maximum amount of solute that can be dissolved.

-

Sealed Vials: Prevents solvent evaporation, which would alter the concentration and lead to inaccurate results.

-

Constant Temperature and Agitation: Ensures that the system reaches a true thermodynamic equilibrium and that the dissolution rate is not limited by diffusion.

-

Filtration: Removes any suspended solid particles, ensuring that only the dissolved solute is measured.

-

Validated Analytical Method: Provides accurate and precise quantification of the solute concentration.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While quantitative data remains somewhat limited in the public domain, the qualitative information, coupled with the detailed experimental protocol provided, empowers researchers and professionals to make informed decisions regarding solvent selection and to precisely determine solubility in their specific applications.

A deeper, quantitative understanding of the solubility of this critical monomer across a wider range of solvents and temperatures would be of significant benefit to the materials science community. Such data would facilitate the development of more efficient and robust processing methods for high-performance polycyanurate resins and their composites. Future research efforts should focus on systematically measuring and reporting the solubility of this compound in a comprehensive set of industrial solvents.

References

-

Unilong. (n.d.). This compound with CAS 1156-51-0. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Dideu Industries. (2023). This compound ISO 9001:2015 REACH producer. Retrieved from [Link]

-

PubChem. (n.d.). Bisphenol A. Retrieved from [Link]

- Sun, S., Wang, Y., & Li, G. (2020). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents.

-

Wikipedia. (2023). Bisphenol A. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound | 1156-51-0 [chemicalbook.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 5. Bisphenol A - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Bisphenol A Dicyanate Monomer: A Technical Guide

<

Introduction: The Critical Role of Bisphenol A Dicyanate Monomer

Bisphenol A dicyanate (BADCy) is a cornerstone monomer in the field of high-performance thermosetting polymers.[1] Its remarkable thermal stability, high glass transition temperature (Tg), and excellent dielectric properties make it an indispensable material for demanding applications in the aerospace, automotive, and electronics industries.[1] The polymerization of BADCy monomers proceeds through a cyclotrimerization reaction of the cyanate (-OCN) functional groups to form a highly cross-linked network of stable triazine rings.[2][3] This network structure is the origin of the final polymer's superior performance characteristics.

The purity and structural integrity of the BADCy monomer are paramount, as even minor impurities or structural deviations can significantly impact the curing process and the ultimate properties of the polycyanurate resin.[4] Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity to ensure the reliability and performance of the end-use components. This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize BADCy, offering field-proven insights for researchers and drug development professionals.

The Analytical Imperative: A Multi-Technique Approach

No single spectroscopic technique can provide a complete picture of the BADCy monomer. A synergistic approach, leveraging the strengths of multiple methods, is essential for unambiguous structural confirmation and purity assessment. This guide will focus on the three pillars of spectroscopic analysis for BADCy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of key functional groups, particularly the vital cyanate moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and confirmation of the molecular backbone.

-

Mass Spectrometry (MS): For the definitive determination of molecular weight and investigation of fragmentation patterns.

Caption: Workflow for the comprehensive spectroscopic analysis of BADCy monomer.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: FTIR spectroscopy is the first-line technique for the rapid confirmation of BADCy synthesis and the assessment of its cure state. Its power lies in its sensitivity to the vibrations of specific chemical bonds. The cyanate group (-O-C≡N) has a unique and strong absorption band that is easily identifiable, making FTIR an invaluable tool for monitoring the presence of the monomer and its subsequent consumption during polymerization.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (typically a few milligrams) of the solid BADCy monomer powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition:

-

Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction and baseline correction on the collected spectrum using the instrument's software.

Data Interpretation: Identifying the Signature Peaks

The FTIR spectrum of high-purity BADCy monomer is dominated by several characteristic absorption bands. The most critical of these is the cyanate stretching vibration.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 2236 - 2277 | -O-C≡N Asymmetric Stretch | Primary indicator of the cyanate functional group. Often appears as a sharp, intense doublet.[5][6] Its disappearance is used to monitor the curing process.[4] |

| 1594 - 1600 | Aromatic C=C Stretch | Confirms the presence of the phenyl rings in the bisphenol A backbone.[5] |

| 1510 - 1500 | Aromatic C=C Stretch | Further confirmation of the aromatic structure. |

| 1384 - 1350 | Isopropyl Group Vibration | Corresponds to the gem-dimethyl group of the bisphenol A moiety, often seen as a doublet.[6] |

| 1264 - 1180 | Aryl-O-C Asymmetric Stretch | Relates to the ether linkage between the aromatic ring and the cyanate group.[3][7] |

Trustworthiness Note: The absence of a broad absorption band in the 3200-3600 cm⁻¹ region is crucial. A significant peak in this area would indicate the presence of phenolic (-OH) impurities, which are unreacted bisphenol A or hydrolyzed monomer.[4] These impurities can detrimentally affect the curing kinetics and final properties of the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: While FTIR confirms functional groups, NMR spectroscopy provides the complete structural map of the molecule. Both ¹H (proton) and ¹³C NMR are employed to confirm the connectivity of all atoms in the BADCy monomer, ensuring the correct isomeric structure has been synthesized and that no significant side-products are present.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the BADCy monomer in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Use a standard single-pulse experiment.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon environment.

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

-

Data Interpretation: Assigning the Resonances

The high symmetry of the BADCy molecule results in a relatively simple and clean NMR spectrum.

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.1 | Multiplet (AA'BB' system) | 8H | Aromatic protons on the phenyl rings. |

| ~ 1.7 | Singlet | 6H | Methyl protons of the isopropylidene bridge. |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-OCN (aromatic carbon attached to the cyanate group) |

| ~ 148 | Quaternary aromatic carbon of the isopropylidene bridge |

| ~ 128 | Aromatic CH carbons |

| ~ 119 | Aromatic CH carbons |

| ~ 109 | -OC N (carbon of the cyanate group) |

| ~ 42 | Quaternary carbon of the isopropylidene bridge |

| ~ 31 | Methyl carbons of the isopropylidene bridge |

Authoritative Grounding: The specific chemical shifts can vary slightly depending on the solvent and spectrometer field strength, but the relative positions and splitting patterns are highly characteristic. These assignments are consistent with data reported in scientific literature for BADCy and similar cyanate ester structures.[5][6]

Caption: Molecular structure of BADCy with typical ¹H and ¹³C NMR chemical shifts.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Expertise & Causality: Mass spectrometry provides the definitive proof of the monomer's identity by measuring its exact mass-to-charge ratio (m/z). This technique is exceptionally sensitive and can also help identify trace impurities or side-products from the synthesis, such as incompletely reacted species or oligomers.